(2S,4R)-1-(tert-Butoxycarbonyl)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-2-carboxylic acid
CAS No.: 1013925-90-0
Cat. No.: VC2699096
Molecular Formula: C19H23FN2O6
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1013925-90-0 |
---|---|
Molecular Formula | C19H23FN2O6 |
Molecular Weight | 394.4 g/mol |
IUPAC Name | (2S,4R)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C19H23FN2O6/c1-19(2,3)28-18(26)22-9-12(7-15(22)16(23)24)27-17(25)21-8-11-5-4-6-14(20)13(11)10-21/h4-6,12,15H,7-10H2,1-3H3,(H,23,24)/t12-,15+/m1/s1 |
Standard InChI Key | RDPMNWAHNLXRRS-DOMZBBRYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)N2CC3=C(C2)C(=CC=C3)F |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(=O)N2CC3=C(C2)C(=CC=C3)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(=O)N2CC3=C(C2)C(=CC=C3)F |
Introduction
Structural Characteristics and Properties
Stereochemical Configuration
The compound features two stereogenic centers designated by the (2S,4R) nomenclature, indicating specific spatial arrangements that are critical to its potential biological activity. The 2S configuration corresponds to the naturally occurring L-proline stereochemistry at the alpha carbon bearing the carboxylic acid group. The 4R designation indicates the stereochemical orientation at the C4 position of the pyrrolidine ring where the (4-fluoroisoindoline-2-carbonyl)oxy substituent is attached. This stereochemical precision is comparable to related compounds like (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid, which also maintains the same core stereochemistry .
Molecular Components Analysis
The molecule can be divided into several key structural components:
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Pyrrolidine Core: A five-membered nitrogen-containing heterocycle that serves as the central scaffold.
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tert-Butoxycarbonyl (Boc) Group: A protective group attached to the pyrrolidine nitrogen.
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Carboxylic Acid Function: Located at the C2 position of the pyrrolidine ring.
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4-Fluoroisoindoline-2-carbonyl Group: A complex fluorine-containing bicyclic structure linked through an oxygen atom at the C4 position.
Similar structural elements are found in compounds like (2S,4R)-4-{[(tert-Butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid, which contains the same pyrrolidine core with a Boc-protected amino group at the 4-position .
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following properties can be inferred:
The presence of the fluorine atom in the isoindoline moiety is expected to enhance metabolic stability and alter the electronic properties of the molecule, similar to the effects observed in other fluorinated proline derivatives .
Synthetic Approaches and Methodologies
Precursor Analysis and Building Blocks
The synthesis of this complex molecule would likely involve multiple steps starting from simpler precursors. Key building blocks would likely include:
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Protected Proline Derivatives: (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid would serve as a critical intermediate, providing the correctly configured pyrrolidine core with a hydroxyl group at the 4-position for subsequent modification .
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Fluorinated Isoindoline Component: 4-Fluoroisoindoline-2-carboxylic acid or a suitable activated derivative would be required for the coupling reaction.
The synthetic strategy would likely follow established methods used for similar compounds like (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid, which is commercially available with a purity of ≥96.0% .
Protection Strategies
The tert-butoxycarbonyl (Boc) group plays a crucial role in protecting the pyrrolidine nitrogen during synthesis. This group:
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Prevents unwanted side reactions at the nitrogen atom
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Modulates the reactivity of the pyrrolidine ring
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Can be selectively removed under acidic conditions without affecting other functional groups
Similar protection strategies are evident in related compounds such as (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, which employs both Boc and Fmoc protecting groups for orthogonal protection of different nitrogen atoms .
Key Synthetic Challenges
The synthesis of this compound presents several challenges:
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Stereoselective Synthesis: Maintaining the (2S,4R) stereochemistry throughout the synthetic route.
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Regioselective Functionalization: Selective modification of the C4 position while preserving the carboxylic acid function.
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Coupling Reaction: Formation of the ester linkage between the pyrrolidine and the 4-fluoroisoindoline-2-carbonyl group likely requires careful optimization of reaction conditions.
These synthetic challenges are similar to those encountered in the preparation of other stereochemically defined proline derivatives like (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid .
Comparative Analysis with Related Compounds
Structural Relationships to Pyrrolidine Derivatives
The target compound shares key structural elements with several known pyrrolidine derivatives:
These structural relationships provide insight into how the target compound's properties might compare to better-characterized molecules.
Effect of Fluorine Substitution
The incorporation of fluorine atoms in pharmaceutical compounds has become increasingly important due to their ability to modulate:
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Metabolic Stability: Fluorine atoms can block metabolic degradation pathways
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Lipophilicity: Fluorine substitution can fine-tune membrane permeability
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Binding Interactions: Fluorine can engage in unique interactions with protein binding sites
The 4-fluoroisoindoline moiety in the target compound would likely confer similar advantages as observed in simpler fluorinated derivatives like (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid and (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid .
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